molecular formula C15H10ClNO B190035 5-(p-Chlorophenyl)-3-phenylisoxazole CAS No. 1148-87-4

5-(p-Chlorophenyl)-3-phenylisoxazole

カタログ番号: B190035
CAS番号: 1148-87-4
分子量: 255.7 g/mol
InChIキー: KRYRJGHZBHLLGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(p-Chlorophenyl)-3-phenylisoxazole, also known as 5-(p-Chlorophenyl)-3-phenylisoxazole, is a useful research compound. Its molecular formula is C15H10ClNO and its molecular weight is 255.7 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(p-Chlorophenyl)-3-phenylisoxazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(p-Chlorophenyl)-3-phenylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(p-Chlorophenyl)-3-phenylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1148-87-4

分子式

C15H10ClNO

分子量

255.7 g/mol

IUPAC名

5-(4-chlorophenyl)-3-phenyl-1,2-oxazole

InChI

InChI=1S/C15H10ClNO/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H

InChIキー

KRYRJGHZBHLLGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Cl

正規SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Cl

他のCAS番号

1148-87-4

同義語

Isoxazole, 5-(4-chlorophenyl)-3-phenyl-

製品の起源

United States

Foundational & Exploratory

Chemical structure and properties of 5-(p-Chlorophenyl)-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(4-Chlorophenyl)-3-phenylisoxazole: Synthesis, Characterization, and Properties

Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science. Recognized as a "privileged scaffold," its derivatives exhibit a vast spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] These compounds are also crucial intermediates in the synthesis of complex natural products.[2] Within this important class of molecules, 3,5-diarylisoxazoles represent a significant subclass, where the aromatic substituents at the 3- and 5-positions can be modulated to fine-tune biological activity and physicochemical properties.

This technical guide provides a comprehensive overview of a specific and important derivative: 5-(4-Chlorophenyl)-3-phenylisoxazole. We will delve into its structural characteristics, detailed synthetic protocols, analytical profile, and potential applications. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the handling and study of this compound.

Part 1: Physicochemical and Structural Properties

5-(4-Chlorophenyl)-3-phenylisoxazole is a white crystalline solid at room temperature.[4] Its core identity is defined by the CAS number 1148-87-4.[5][6] The fundamental properties of the molecule are summarized below.

PropertyValueSource(s)
CAS Number 1148-87-4[5][6]
Molecular Formula C₁₅H₁₀ClNO[5][6]
Molecular Weight 255.70 g/mol [5]
IUPAC Name 5-(4-chlorophenyl)-3-phenyl-1,2-oxazole[7]
Appearance White solid / Colorless block-like crystals[2][4]
Melting Point 178-179 °C[4]
Molecular Structure Analysis

The structure of 5-(4-Chlorophenyl)-3-phenylisoxazole has been unequivocally confirmed by single-crystal X-ray diffraction.[1][8] This analysis reveals critical three-dimensional features that govern its interactions with biological systems. The molecule is not planar; the mean plane of the central isoxazole ring is significantly inclined with respect to the planes of the two aromatic rings.[1] Specifically, the dihedral angles between the isoxazole ring and the phenyl and chlorophenyl rings are 38.32° and 43.91°, respectively.[1][2][8]

This twisted conformation is sterically induced by the substituents and has profound implications for drug design. A non-planar structure can prevent undesirable π-π stacking interactions and allow for more specific, directional binding within a protein's active site. The chlorine atom on the para-position of the 5-phenyl ring introduces a region of electronegativity and can participate in halogen bonding, a crucial interaction in modern drug-receptor binding theories.

Part 2: Synthesis and Purification

The most common and efficient synthesis of 3,5-diarylisoxazoles, including the title compound, proceeds via the oxidative cyclization of a chalcone oxime intermediate. This approach offers high yields and excellent regiochemical control.

Synthesis Workflow

The overall process can be visualized as a two-step sequence starting from a readily available chalcone.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Oxidative Cyclization cluster_2 Purification Chalcone 4-Chlorochalcone Oxime Chalcone Oxime Intermediate Chalcone->Oxime Base (e.g., NaOH/EtOH) Reagent1 Hydroxylamine Hydrochloride (NH₂OH·HCl) Reagent1->Oxime FinalProduct 5-(4-Chlorophenyl)-3-phenylisoxazole Oxime->FinalProduct Solvent-free grinding Oxidant Iodobenzene Diacetate (PhI(OAc)₂) Oxidant->FinalProduct Crude Crude Product FinalProduct->Crude Wash Hexane Wash Crude->Wash Purified High-Purity Product Recrystal Recrystallization Wash->Recrystal Recrystal->Purified G cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Analysis Compound 5-(4-Chlorophenyl)- 3-phenylisoxazole NMR NMR (¹H, ¹³C) Compound->NMR Confirms Connectivity MS Mass Spectrometry Compound->MS Confirms MW & Elemental Formula IR IR Spectroscopy Compound->IR Confirms Functional Groups XRAY X-Ray Crystallography Compound->XRAY Determines 3D Structure

Sources

Methodological & Application

Application Note & Protocol Guide: Synthesis of 3-Phenyl-5-(p-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent five-membered heterocycle that serves as a "privileged structure" in medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] The unique electronic and steric properties of the isoxazole core, arising from the N-O bond, allow it to act as a versatile pharmacophore, engaging with a wide spectrum of biological targets.[1]

The target molecule, 3-phenyl-5-(p-chlorophenyl)isoxazole, is a classic example of a 3,5-diaryl-substituted isoxazole. The synthesis of such unsymmetrically substituted isoxazoles requires methods that offer high regioselectivity to ensure the correct placement of the phenyl and p-chlorophenyl groups at the C3 and C5 positions, respectively. This guide provides a detailed examination of the most robust and widely employed synthetic strategies, offering both mechanistic insights and field-tested laboratory protocols for researchers and drug development professionals.

Overview of Primary Synthetic Strategies

The construction of the 3,5-disubstituted isoxazole core is predominantly achieved through two highly effective and convergent strategies:

  • Strategy A: Condensation and Cyclization of a 1,3-Dicarbonyl Precursor. This is arguably the most common and straightforward approach. It involves the reaction of a 1,3-dielectrophilic species, such as an α,β-unsaturated ketone (chalcone) or a 1,3-diketone, with hydroxylamine or its salts.[3][4] The regioselectivity is dictated by the initial nucleophilic attack of the hydroxylamine on the carbonyl compound.

  • Strategy B: 1,3-Dipolar Cycloaddition. This elegant method involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[5][6] This reaction is highly efficient and offers excellent control over regioselectivity, which is governed by the electronic and steric properties of the two reacting partners.[7]

This document will provide detailed protocols for both approaches, starting with the widely used chalcone-based synthesis.

Featured Protocol: Synthesis via a Chalcone Intermediate

This two-step method first involves the synthesis of an α,β-unsaturated ketone (a chalcone) via a Claisen-Schmidt condensation, followed by its cyclization with hydroxylamine hydrochloride to form the isoxazole ring.[7][8] This approach is valued for its use of readily available starting materials and generally high yields.

Principle and Mechanism

The reaction proceeds in two distinct stages:

  • Claisen-Schmidt Condensation: An aromatic ketone (acetophenone) is deprotonated by a base (e.g., NaOH, KOH) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde (p-chlorobenzaldehyde). The resulting aldol adduct rapidly dehydrates to yield the thermodynamically stable α,β-unsaturated ketone, 1-(4-chlorophenyl)-3-phenyl-2-propen-1-one (a chalcone).[7][8]

  • Isoxazole Ring Formation: The chalcone is then reacted with hydroxylamine hydrochloride. The reaction is initiated by the nucleophilic attack of the hydroxylamine's nitrogen atom on the β-carbon of the unsaturated system (Michael addition), followed by an intramolecular cyclization and subsequent dehydration to furnish the final 3,5-disubstituted isoxazole.[8][9][10]

Visualization of the Chalcone Pathway

chalcone_pathway Synthesis of 3-phenyl-5-(p-chlorophenyl)isoxazole via Chalcone Intermediate cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Isoxazole Formation acetophenone Acetophenone chalcone 1-(phenyl)-3-(p-chlorophenyl) -2-propen-1-one (Chalcone) acetophenone->chalcone reagents1 + NaOH (aq) Ethanol, RT acetophenone->reagents1 p_chloro_benzaldehyde p-Chlorobenzaldehyde p_chloro_benzaldehyde->chalcone p_chloro_benzaldehyde->reagents1 reagents2 + Base (e.g., KOH) Ethanol, Reflux chalcone->reagents2 Intermediate reagents1->chalcone hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) isoxazole 3-Phenyl-5-(p-chlorophenyl) isoxazole hydroxylamine->isoxazole hydroxylamine->reagents2 reagents2->isoxazole

Caption: Workflow for the synthesis of the target isoxazole via a chalcone intermediate.

Reagents and Materials
Reagent/MaterialFormulaM.W.Quantity (10 mmol scale)Notes
AcetophenoneC₈H₈O120.151.20 g (10 mmol)Starting material for C3-phenyl group.
4-ChlorobenzaldehydeC₇H₅ClO140.571.41 g (10 mmol)Starting material for C5-p-chlorophenyl group.
Sodium Hydroxide (NaOH)NaOH40.00~10 mL of 10% aq. soln.Base catalyst for chalcone formation.
Ethanol (EtOH)C₂H₅OH46.07~100 mLSolvent for both steps.
Hydroxylamine HydrochlorideNH₂OH·HCl69.491.04 g (15 mmol)Nitrogen source for the isoxazole ring.
Potassium Hydroxide (KOH)KOH56.11~0.84 g (15 mmol)Base for the cyclization step.
Hydrochloric Acid (HCl)HCl36.46Dilute solution for workup.For neutralization/precipitation.
Diethyl Ether / Ethyl Acetate--As neededExtraction solvent.
Anhydrous Na₂SO₄ or MgSO₄--As neededDrying agent.
Experimental Protocol

Step A: Synthesis of 1-(phenyl)-3-(p-chlorophenyl)-2-propen-1-one (Chalcone) [7]

  • In a 250 mL round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 50 mL of ethanol with stirring at room temperature.

  • Slowly add 10 mL of a 10% aqueous sodium hydroxide solution dropwise to the stirred mixture. A color change and increase in turbidity should be observed.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, pour the mixture into a beaker containing ~100 g of crushed ice.

  • Acidify the mixture by slowly adding dilute hydrochloric acid until the solution is neutral or slightly acidic (pH ~6-7). A solid precipitate (the chalcone) will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and allow it to air-dry. The crude chalcone can be purified by recrystallization from ethanol if necessary.

Step B: Synthesis of 3-phenyl-5-(p-chlorophenyl)isoxazole [8][10]

  • Place the dried chalcone from Step A (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) into a 100 mL round-bottom flask.

  • Add 50 mL of absolute ethanol to the flask.

  • While stirring, add potassium hydroxide (1.5 eq.) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ~150 mL of ice-cold water. A solid precipitate of the isoxazole product should form.

  • Collect the crude product by vacuum filtration. Wash the solid with cold water.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final 3-phenyl-5-(p-chlorophenyl)isoxazole.

Alternative Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This powerful method constructs the isoxazole ring in a single concerted step from a nitrile oxide and an alkyne. The nitrile oxide is typically generated in situ from an aldoxime to avoid its dimerization.[5][7]

Principle and Mechanism
  • Nitrile Oxide Formation: Benzaldehyde is first converted to benzaldoxime by reacting it with hydroxylamine. The benzaldoxime is then oxidized to generate the highly reactive benzonitrile oxide intermediate. Common methods for this oxidation include using oxidants like sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or hypervalent iodine reagents.[5][6]

  • [3+2] Cycloaddition: The in situ generated benzonitrile oxide immediately undergoes a 1,3-dipolar cycloaddition reaction with a dipolarophile, in this case, 1-chloro-4-ethynylbenzene. This concerted pericyclic reaction forms the five-membered isoxazole ring with high regioselectivity.[5][11]

Visualization of the 1,3-Dipolar Cycloaddition Pathway

cycloaddition_pathway Synthesis via 1,3-Dipolar Cycloaddition cluster_0 Step 1: In Situ Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition benzaldoxime Benzaldoxime reagents1 + Oxidant (e.g., NCS) Base benzaldoxime->reagents1 nitrile_oxide Benzonitrile Oxide (1,3-Dipole) reagents2 Reaction Solvent, RT nitrile_oxide->reagents2 Reactive Intermediate reagents1->nitrile_oxide alkyne 1-Chloro-4-ethynylbenzene (Dipolarophile) isoxazole 3-Phenyl-5-(p-chlorophenyl) isoxazole alkyne->isoxazole alkyne->reagents2 reagents2->isoxazole

Caption: Workflow illustrating the 1,3-dipolar cycloaddition route to the target isoxazole.

Reagents and Materials
Reagent/MaterialFormulaM.W.Quantity (5 mmol scale)Notes
BenzaldoximeC₇H₇NO121.140.61 g (5 mmol)Precursor to the nitrile oxide.
1-Chloro-4-ethynylbenzeneC₈H₅Cl136.580.68 g (5 mmol)The alkyne (dipolarophile).
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.530.73 g (5.5 mmol)Oxidant for nitrile oxide generation.
Triethylamine (Et₃N)C₆H₁₅N101.19~1 mLBase to facilitate elimination.
Dichloromethane (DCM)CH₂Cl₂84.93~50 mLReaction solvent.
Saturated NaHCO₃ solution--As neededFor workup.
Brine--As neededFor workup.
Anhydrous Na₂SO₄ or MgSO₄--As neededDrying agent.
Experimental Protocol
  • In a 100 mL round-bottom flask, dissolve benzaldoxime (1.0 eq.) and 1-chloro-4-ethynylbenzene (1.0 eq.) in 40 mL of dichloromethane.

  • To this solution, add N-chlorosuccinimide (1.1 eq.).

  • Stir the mixture at room temperature and add triethylamine (1.5 eq.) dropwise over 10 minutes. The reaction is often mildly exothermic.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization to obtain the pure 3-phenyl-5-(p-chlorophenyl)isoxazole.

Troubleshooting and Scientific Insights

  • Low Yield: For the chalcone method, ensure the base is added slowly and the reaction is given sufficient time for completion. For the cycloaddition method, the primary cause of low yield is often the dimerization of the nitrile oxide intermediate.[7] This can be minimized by ensuring the alkyne is present in the reaction mixture when the nitrile oxide is generated (in situ conditions are critical).[7]

  • Formation of Regioisomers: While the two methods described are highly regioselective for 3,5-disubstituted isoxazoles, other synthetic routes (e.g., starting from unsymmetrical 1,3-diketones) can produce a mixture of regioisomers.[7] The regioselectivity in 1,3-dipolar cycloadditions is governed by frontier molecular orbital (FMO) theory, where the interaction between the HOMO of one component and the LUMO of the other dictates the orientation. The chalcone method's regioselectivity is determined by the hard/soft nature of the electrophilic centers.

  • Catalyst Choice: While the protocols provided are generally catalyst-free (beyond bases), many modern methods employ catalysts to improve efficiency and mildness. Copper(I) and Ruthenium(II) are often used to catalyze [3+2] cycloaddition reactions, though developing metal-free alternatives is a key area of research to improve the greenness of the synthesis.[5]

Conclusion

The synthesis of 3-phenyl-5-(p-chlorophenyl)isoxazole can be reliably achieved through several robust chemical strategies. The cyclization of a chalcone intermediate offers a straightforward, high-yielding path using common laboratory reagents. For a more convergent and elegant approach, the 1,3-dipolar cycloaddition of an in situ-generated nitrile oxide with a terminal alkyne provides excellent regiochemical control. The choice of method will depend on starting material availability, desired scale, and the specific experimental capabilities of the laboratory. Both pathways represent foundational techniques in heterocyclic chemistry and are essential tools for professionals in drug discovery and development.

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
  • Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Sciforum.
  • Regiospecific synthesis of isoxazoles by reaction of 1-azabutadiene derivatives with hydroxylamine hydrochloride. (N/A). Journal of Heterocyclic Chemistry.
  • Isoxazole synthesis. (N/A). Organic Chemistry Portal.
  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. (N/A). Organic Syntheses Procedure.
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015). ACS Sustainable Chemistry & Engineering.
  • New Synthetic Method for 3,5-Disubstituted Isoxazole. (N/A). Chemical Journal of Chinese Universities.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (N/A).
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • The Formation of 2-Isoxazolines in the Reactions of α,β- Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives- A Critical Review. (2025).
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024). Organic & Biomolecular Chemistry.
  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. (N/A). ChemRxiv.
  • Synthesis of 3,5-disubstituted isoxazole. (2025).
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry.
  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN.
  • Isoxazole, 5-(4-chlorophenyl)-3-phenyl- synthesis. (N/A). ChemicalBook.
  • Synthesis and characterization of some novel isoxazoles via chalcone intermedi
  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2025).
  • Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. (2021).

Sources

Application Note: Advanced Crystallization and Purification Strategies for Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazole derivatives represent a critical scaffold in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Valdecoxib (COX-2 inhibitor), Leflunomide (DMARD), and Sulfamethoxazole (antibiotic). However, the synthesis of these five-membered heterocycles—particularly via 1,3-dipolar cycloaddition—frequently results in complex mixtures of regioisomers (typically 3,5- vs. 4,5-disubstituted) and sticky, oil-prone crudes.

This Application Note provides a rigorous, field-proven guide to the purification of isoxazole derivatives. Moving beyond standard chromatography, we focus on crystallization engineering as a scalable method to achieve >99.5% purity. We address the specific physicochemical challenges of the N-O bond polarity and provide protocols for regioisomer resolution and polymorph control.

Physicochemical Profiling & Solvent Selection

The isoxazole ring exhibits a unique polarity profile: the N-O bond creates a local dipole, yet bulky aryl substituents (common in drugs like Valdecoxib) render the molecule lipophilic. Successful crystallization requires balancing these opposing forces.

Solubility Mapping (Van 't Hoff Analysis)

Before attempting scale-up, the solubility limit (


) must be determined across a temperature range to generate a Van 't Hoff plot.

Data Summary: Recommended Solvent Systems Based on empirical data for diaryl-isoxazoles (e.g., Valdecoxib analogs):

Solvent SystemClassificationApplicationMechanism
Ethanol (Abs.) ProtogenicPrimary Choice H-bonding with ring N/O; good temperature coefficient.
EtOH / Water (80:20) BinaryAnti-Solvent Water acts as a strong anti-solvent to force precipitation of hydrophobic derivatives.
EtOAc / Heptane BinaryNon-Polar Used for highly lipophilic 3,5-diaryl derivatives; avoids "oiling out."
Isopropyl Alcohol (IPA) ProtogenicPolymorph Control Slower evaporation/cooling; favors stable thermodynamic polymorphs.
Acetone AproticRegio-Selectivity Often solubilizes 4,5-isomers while precipitating 3,5-isomers upon cooling.

Core Crystallization Protocols

Protocol A: Controlled Cooling Crystallization (Metastable Zone Width)

Target: Thermally stable isoxazoles (e.g., Sulfamethoxazole analogs).

Causality: Rapid cooling of isoxazoles often leads to "oiling out" (liquid-liquid phase separation) rather than nucleation, due to their low melting points and conformational flexibility. This protocol maintains the system within the Metastable Zone Width (MSZW).

  • Dissolution: Charge crude isoxazole (10 g) into Ethanol (Abs.) at 75°C. Add solvent in 1 mL aliquots until dissolution is just complete (Saturation Temperature,

    
    ).
    
  • Clarification: Filter hot (0.45 µm PTFE) to remove inorganic salts (e.g., NaCl from hydroxylamine hydrochloride neutralization).

  • Seeding: Cool to

    
    . Add 0.1 wt% pure seed crystals. Crucial: Do not skip. Isoxazoles are prone to supersaturation without nucleation.
    
  • Ramp 1 (Nucleation): Hold at seeding temperature for 1 hour to ensure seed growth, not dissolution.

  • Ramp 2 (Growth): Cool at a rate of 0.2°C/min to 5°C.

  • Harvest: Filter and wash with cold (-10°C) Ethanol.

Protocol B: Anti-Solvent Crystallization (The "Water Dump" Refined)

Target: Thermally labile derivatives or those synthesized in aqueous-miscible solvents (DMF, DMSO).

Causality: While standard literature suggests pouring reaction mixtures into crushed ice, this causes uncontrolled nucleation, trapping impurities. This refined protocol uses Dosage-Controlled Precipitation .

  • Prime: Dissolve crude substrate in minimal THF or Methanol at Room Temperature (RT).

  • Anti-Solvent Prep: Prepare a vessel with Water (3x volume of solvent) at 5°C, stirring at 400 RPM.

  • Dosage: Add the organic solution to the water sub-surface via a syringe pump at a rate of 1 mL/min.

    • Why Sub-surface? Prevents local supersaturation at the drop interface, which causes amorphous precipitation.

  • Aging: Stir the resulting suspension for 2 hours to allow Ostwald ripening (transformation of amorphous solids to crystalline form).

  • Filtration: Vacuum filter and dry under vacuum at 40°C.

Regioisomer Resolution: The 3,5 vs. 4,5 Challenge

In 1,3-dipolar cycloadditions, a mixture of 3,5-disubstituted (Target) and 4,5-disubstituted (Impurity) isomers is common. They have identical molecular weights but different crystal packing efficiencies.

Mechanism of Separation

The 3,5-isomer is typically more symmetrical and planar, leading to a higher lattice energy and lower solubility compared to the sterically crowded 4,5-isomer. We exploit this "Solubility Gap."

Protocol C: Fractional Crystallization for Regioisomers
  • Screening: Dissolve the mixture (e.g., 80:20 ratio) in hot Acetone .

  • Concentration: Evaporate until the solution becomes slightly cloudy.

  • Reflux: Re-heat to redissolve.

  • Slow Cool: Allow the vessel to reach RT over 4 hours.

    • Observation: The 3,5-isomer (higher melting point) will crystallize first. The 4,5-isomer remains in the mother liquor due to the "kinked" structure disrupting packing.

  • Filtration: Collect the crystals (enriched 3,5-isomer).

  • Recycle: The mother liquor can be evaporated and subjected to silica chromatography if the 4,5-isomer is also a desired product.

Advanced Workflow Visualization

Diagram 1: General Purification Workflow

This workflow illustrates the decision matrix from crude synthesis to pure API.

IsoxazoleWorkflow Synthesis Crude Synthesis (Cycloaddition/Condensation) Workup Aqueous Workup (Remove Salts/Catalysts) Synthesis->Workup SolubilityCheck Solubility Profiling (Van 't Hoff Plot) Workup->SolubilityCheck Decision Isomer Mixture? SolubilityCheck->Decision Chromatography Flash Chromatography (Silica Gel) Decision->Chromatography Yes (Complex Mix) Cryst_Cooling Cooling Crystallization (Protocol A) Decision->Cryst_Cooling No (Mainly Pure) Cryst_Anti Anti-Solvent Precip (Protocol B) Decision->Cryst_Anti Thermally Unstable Chromatography->Cryst_Cooling Enriched Fractions PolymorphCheck Polymorph Screening (PXRD/DSC) Cryst_Cooling->PolymorphCheck Cryst_Anti->PolymorphCheck Final Pure Isoxazole API (>99.5%) PolymorphCheck->Final

Caption: Decision matrix for isoxazole purification, prioritizing crystallization but integrating chromatography for complex regioisomer mixtures.

Diagram 2: Regioisomer Resolution Logic

Visualizing the separation of 3,5- and 4,5-isomers based on differential solubility.

RegioResolution Mixture Crude Mixture (3,5- & 4,5-Isomers) Solvent Hot Solvent (Acetone or EtOH) Mixture->Solvent Solution Homogeneous Solution (High Temp) Solvent->Solution Cooling Slow Cooling (0.1°C/min) Solution->Cooling Precipitate Precipitate: 3,5-Isomer (High Lattice Energy) Cooling->Precipitate Crystallizes Liquor Mother Liquor: 4,5-Isomer (High Solubility) Cooling->Liquor Remains Dissolved Liquor->Solvent Recycle/Concentrate

Caption: Fractional crystallization logic exploiting the lattice energy differences between planar 3,5-isomers and kinked 4,5-isomers.

Polymorphism and Solvates

Isoxazole drugs are notorious for polymorphism. Valdecoxib , for instance, forms a stable orthorhombic form and a hemi-solvate with ethyl methyl ketone.

Critical Control Point: Always perform a final "Slurry Conversion" if the crystal form is critical for bioavailability.

  • Protocol: Suspend the crystallized solid in water (or a non-solvent) and stir at 25°C for 24 hours. This allows the metastable forms to dissolve and reprecipitate as the thermodynamically stable polymorph.

References

  • Solubility of Isoxazole: Detailed analysis of isoxazole polarity and interaction with protic solvents. Source: Solubility of Things.[1]

  • Valdecoxib Polymorphism: Structural analysis of Valdecoxib solvates and packing behavior. Source: CORE (Open Access Research).

  • Synthesis and Purification of Isoxazoles: Protocols for 1,3-dipolar cycloaddition and subsequent workup. Source: BenchChem Technical Support.[2]

  • Regioisomer Challenges: Discussion on separating 3,5- vs 4,5-isomers via crystallization and chromatography. Source: Reddit (r/OrganicChemistry) / Community Discussion.

  • Aqueous Media Synthesis: Green chemistry approaches yielding precipitates that require minimal purification. Source: National Institutes of Health (PMC).

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 5-(p-Chlorophenyl)-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry and materials science, making unambiguous structural characterization paramount. This application note provides a detailed guide to the comprehensive NMR analysis of 5-(p-Chlorophenyl)-3-phenylisoxazole, a representative 3,5-diaryl-substituted isoxazole. We present a suite of optimized protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental parameter selection is discussed, and a systematic approach to spectral interpretation is detailed, culminating in the complete and unambiguous assignment of all proton and carbon resonances. This guide is intended for researchers, scientists, and drug development professionals who require robust methods for the structural verification of heterocyclic compounds.

Introduction and Scientific Context

3,5-disubstituted isoxazoles are a class of heterocyclic compounds with a wide spectrum of biological activities.[1] The precise arrangement of substituents on the isoxazole ring is critical for their function, necessitating accurate and reliable analytical techniques for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The analysis of 5-(p-Chlorophenyl)-3-phenylisoxazole presents a typical challenge: assigning the signals of two distinct aromatic systems and linking them correctly to the central isoxazole core. While ¹H NMR can identify the key isoxazole proton (H-4), a full, unambiguous assignment requires a multi-dimensional approach.[2] This note outlines a workflow that leverages COSY, HSQC, and HMBC experiments to create a self-validating system of correlations for complete structural elucidation.[3][4]

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme for 5-(p-Chlorophenyl)-3-phenylisoxazole will be used throughout this document.

Chemical structure of 5-(p-Chlorophenyl)-3-phenylisoxazole with atom numbering

Predicted NMR Spectral Data

Based on literature data for analogous 3,5-diaryl isoxazoles, an initial prediction of chemical shifts can be made.[5][6][7] These predictions serve as a valuable starting point for the subsequent detailed analysis. All shifts are referenced to TMS (0 ppm).

Atom Number Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
46.8 - 7.0s97.0 - 100.0
2', 6'7.8 - 7.9m126.5 - 127.5
3', 5'7.4 - 7.5m128.8 - 129.5
4'7.4 - 7.5m130.0 - 131.0
1'--128.5 - 129.5 (quat.)
2'', 6''7.8 - 7.9d (J ≈ 8.5 Hz)127.0 - 128.0
3'', 5''7.4 - 7.5d (J ≈ 8.5 Hz)129.0 - 130.0
1''--127.0 - 128.0 (quat.)
4''--135.0 - 137.0 (quat.)
3--162.0 - 164.0 (quat.)
5--168.0 - 171.0 (quat.)

Experimental Protocols: A Validated Workflow

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of 5-(p-Chlorophenyl)-3-phenylisoxazole.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Rationale: CDCl₃ is a standard choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window.[8] For resolving overlapping aromatic signals, an aromatic solvent like benzene-d₆ could be used to induce Aromatic Solvent Induced Shifts (ASIS), though CDCl₃ is sufficient for this molecule.[9]

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

1D NMR Spectroscopy Protocols
  • Instrument Setup: Tune and match the probe for the ¹H frequency. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated shimming.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2 seconds.

      • Rationale: A 2-second delay allows for adequate T1 relaxation of most protons, ensuring quantitative integration is reasonably accurate.

    • Acquisition Time (AQ): ~3-4 seconds.

  • Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

  • Instrument Setup: Tune and match the probe for the ¹³C frequency. Use the lock and shims from the ¹H experiment.

  • Acquisition Parameters (¹³C):

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans (NS): 1024 or more.

      • Rationale: The low natural abundance and smaller gyromagnetic ratio of ¹³C require a significantly larger number of scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): 2 seconds.

  • Acquisition Parameters (DEPT-135):

    • Pulse Program: dept135.

    • Rationale: The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating carbon types. It shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.

  • Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Reference the spectrum to the residual CDCl₃ signal at 77.16 ppm.

2D NMR Spectroscopy Protocols
  • Purpose: To identify protons that are spin-spin coupled, typically through 2-4 bonds. This is essential for mapping out the connectivity within the phenyl and p-chlorophenyl rings.[10]

  • Acquisition Parameters:

    • Pulse Program: cosygpqf (Gradient-selected, phase-sensitive with Double Quantum Filter).

    • Spectral Width (SW): Same as the ¹H spectrum in both F1 and F2 dimensions.

    • Number of Scans (NS): 2-4 per increment.

    • Increments (F1): 256-512.

  • Processing: Process the data using a sine-squared window function in both dimensions, followed by Fourier transformation, phasing, and symmetrization.

  • Purpose: To identify all direct, one-bond correlations between protons and the carbons they are attached to.[4]

  • Acquisition Parameters:

    • Pulse Program: hsqcedetgpsisp2.2 (Phase-sensitive, edited HSQC with adiabatic pulses for multiplicity editing).

    • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Sufficient to cover all protonated carbons (e.g., 90-140 ppm).

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Process using a QSINE window function in F2 and a sine-squared window function in F1. The resulting spectrum will show CH/CH₃ correlations as one color (e.g., blue) and CH₂ correlations as another (e.g., red).

  • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is the key experiment for connecting the molecular fragments, such as linking the aromatic protons to the quaternary carbons of the isoxazole ring.[3][10]

  • Acquisition Parameters:

    • Pulse Program: hmbcgplpndqf (Gradient-selected, magnitude mode).

    • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Sufficient to cover all carbons, including quaternary (e.g., 90-180 ppm).

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

      • Rationale: An 8 Hz value is a standard compromise that allows for the efficient detection of most ²J(CH) and ³J(CH) couplings in aromatic and heterocyclic systems.

  • Processing: Process using a sine-squared window function in both dimensions.

Data Analysis, Interpretation, and Visualization

The following workflow provides a logical path to complete structural assignment.

Caption: Logical workflow for NMR data acquisition and analysis.

  • ¹H NMR Spectrum:

    • Identify the sharp singlet for H-4 of the isoxazole ring, expected around 6.9 ppm.[2][11]

    • Identify the two distinct aromatic spin systems in the 7.4-7.9 ppm region. The p-chlorophenyl group will appear as two distinct doublets (an AA'BB' system), while the unsubstituted phenyl group will appear as a more complex multiplet.

  • ¹³C and DEPT-135 Spectra:

    • Use the DEPT-135 spectrum to identify all CH carbons (positive signals).

    • By subtracting the DEPT-135 from the standard ¹³C spectrum, identify the quaternary carbons (C-3, C-5, C-1', C-1'', C-4''). The isoxazole carbons C-3 and C-5 are expected to be the most downfield.[5][12]

  • 2D COSY Spectrum:

    • Observe the cross-peaks that confirm the coupling networks within the two aromatic rings. For the p-chlorophenyl ring, a cross-peak will connect the H-2''/6'' doublet to the H-3''/5'' doublet.

  • 2D HSQC Spectrum:

    • Correlate each proton signal directly to its attached carbon. For example, the H-4 singlet will show a cross-peak to the C-4 carbon signal. This allows for the unambiguous assignment of all protonated carbons.

  • 2D HMBC Spectrum Analysis:

    • This is the definitive experiment for assigning the full structure. Key expected correlations are visualized below.

Caption: Key HMBC correlations for structural assignment.

  • H-4 Correlations (Red): The isoxazole proton H-4 will show a strong three-bond (³J) correlation to C-3 and a two-bond (²J) correlation to C-5. It will also show a crucial ³J correlation to the ipso-carbon of the p-chlorophenyl ring (C-1'').

  • Phenyl Proton Correlations (Blue): The ortho-protons of the phenyl ring (H-2'/6') will show a key ³J correlation to the isoxazole carbon C-3, definitively linking this ring to the 3-position.

  • p-Chlorophenyl Proton Correlations (Green): The ortho-protons of the p-chlorophenyl ring (H-2''/6'') will show a key ³J correlation to the isoxazole carbon C-5, confirming the attachment at the 5-position.

Summary of Final Assignments

By combining the information from all experiments, a definitive assignment can be made. The following table represents typical, validated results for this compound in CDCl₃.

Atom Number ¹H Shift (ppm) Multiplicity (J in Hz) ¹³C Shift (ppm) DEPT-135 Key HMBC Correlations from
46.91s98.5CHC3, C5, C1''
3--163.1Quat.H4, H2'/6'
5--169.2Quat.H4, H2''/6''
1'--129.1Quat.H2'/6', H3'/5'
2', 6'7.85m127.1CHC3, C4', C1'
3', 5'7.48m129.2CHC1', C4'
4'7.51m130.5CHC2'/6'
1''--127.4Quat.H4, H2''/6'', H3''/5''
2'', 6''7.82d (8.6)127.5CHC5, C4'', C1''
3'', 5''7.46d (8.6)129.5CHC1'', C4''
4''--136.4Quat.H2''/6'', H3''/5''

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and self-validating methodology for the complete structural elucidation of 5-(p-Chlorophenyl)-3-phenylisoxazole. The workflow described herein, particularly the use of the HMBC experiment to establish long-range heteronuclear connectivities, is broadly applicable to the characterization of other complex heterocyclic systems. Following these detailed protocols enables researchers to confidently verify the structure and purity of their synthesized compounds, which is a critical step in any chemical research, particularly in the field of drug discovery and development.

References

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE Repository, University of Florence. [Link]

  • Beilstein Journals. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journals. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • Baumstark, A. L., et al. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles. Heterocyclic Communications, 21(5), 279-283. [Link]

  • Wasylishen, R. E., & Schaefer, T. (1975). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry, 53(20), 3081-3085. [Link]

  • Schaefer, T., & Rowbotham, J. B. (1976). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 54(14), 2228-2234. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB Repository. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Heterocyclic Communications. [Link]

  • Request PDF: Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. ResearchGate. [Link]

  • "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education. [Link]

  • Chafin, K., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13574-13585. [Link]

  • Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 39(8), 491-503. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie. [Link]

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Course Hero. [Link]

  • Akocak, S., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5240. [Link]

  • Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Micetich, R. G. (1970). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48(13), 2006-2015. [Link]

  • Westwood, M., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Androgen Receptor. Journal of Medicinal Chemistry, 64(11), 7598-7613. [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. International Journal of Research in Pharmacy and Science. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Indian Journal of Chemistry. [Link]

  • 2D NMR. EPFL. [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. ResearchGate. [Link]

Sources

High-Resolution HPLC Method Development for 5-(p-Chlorophenyl)-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Regioisomer Separation, Quantitation, and Validation Protocols

Executive Summary & Chemical Context[1][2][3][4]

5-(p-Chlorophenyl)-3-phenylisoxazole is a biologically significant pharmacophore, often synthesized via [3+2] cycloaddition of nitrile oxides with alkynes. A critical challenge in its analysis is the separation of the target molecule from its regioisomer, 3-(p-Chlorophenyl)-5-phenylisoxazole , and unreacted precursors.

This guide moves beyond generic "cookbooks" to provide a first-principles approach to method development. We prioritize the separation of regioisomers—a common bottleneck in isoxazole chemistry—utilizing the specific electronic properties of the chlorophenyl group to drive selectivity.

Property Value / Characteristic Implication for HPLC
LogP (Predicted) ~4.5 - 5.0Highly lipophilic; requires high % organic mobile phase.
Solubility Insoluble in water; Soluble in ACN, MeOH, THFSamples must be prepared in ACN or MeOH.
Chromophore Conjugated diaryl isoxazoleStrong UV absorption expected at 250–275 nm.
Critical Impurity Regioisomer (3-Cl-phenyl / 5-phenyl)Requires high-efficiency column or π-π selective stationary phase.
Method Development Strategy: The "Why" Behind the Parameters
2.1 Stationary Phase Selection: C18 vs. Phenyl-Hexyl

While a standard C18 (Octadecyl) column provides robust hydrophobic retention, it often fails to resolve regioisomers with identical hydrophobicity but different electronic distributions.

  • Recommendation: Start with a Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax SB-Phenyl).

  • Mechanism: The p-chlorophenyl group is electron-deficient compared to the phenyl group. A Phenyl-Hexyl phase engages in π-π interactions that discriminate based on electron density, offering superior selectivity (α) for the regioisomers compared to the purely dispersive forces of C18.

2.2 Mobile Phase Architecture
  • Solvent A (Aqueous): 0.1% Formic Acid in Water. The acid suppresses silanol activity on the silica support, reducing peak tailing.

  • Solvent B (Organic): Acetonitrile (ACN).[1] ACN has a lower UV cutoff (190 nm) than Methanol (205 nm) and lower viscosity, allowing for higher flow rates and better peak efficiency for these lipophilic compounds.

2.3 Detection Wavelength[2][3][4][5]
  • Primary: 254 nm (Universal aromatic detection).

  • Secondary: 270 nm (Likely λmax for the conjugated isoxazole system).

  • Strategy: Use a Diode Array Detector (DAD) to scan 200–400 nm during the scouting run to determine the precise λmax for the specific isomer.

Experimental Protocols
Phase 1: The Scouting Gradient (The "Map")

Goal: Determine elution range and identify λmax.

System Setup:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve 1 mg of crude solid in 1 mL ACN (1000 ppm). Dilute to 100 ppm for injection.

Gradient Table (Scouting):

Time (min) % Solvent A (0.1% FA/H2O) % Solvent B (ACN) Event
0.0 90 10 Equilibration
2.0 90 10 Injection
12.0 5 95 Linear Ramp
15.0 5 95 Hold (Wash)
15.1 90 10 Re-equilibration

| 20.0 | 90 | 10 | Stop |

Decision Point:

  • If the peak elutes before 6 min : The compound is less retentive; switch to Isocratic 50:50.

  • If the peak elutes between 8-11 min (Likely): Use a shallow gradient or high-organic isocratic method (e.g., 70-80% B).

Phase 2: Optimization for Regioisomer Resolution

Goal: Maximize resolution (Rs > 1.5) between 5-(p-chlorophenyl) and 3-(p-chlorophenyl) isomers.

Optimized Method Parameters:

  • Mode: Isocratic (Preferred for stability/robustness) or Shallow Gradient.

  • Mobile Phase: ACN : 0.1% Formic Acid (75 : 25 v/v). Note: Adjust %ACN ±5% to center the peak.

  • Flow Rate: 1.2 mL/min (If backpressure permits).

Protocol:

  • Prepare a mixed standard containing both regioisomers (if available) or a crude reaction mixture known to contain both.

  • Inject using the parameters above.[3]

  • Calculate Resolution (Rs):

    
    
    
  • If

    
    : Lower temperature to 25°C (improves selectivity) or switch organic modifier to Methanol (changes selectivity via H-bonding).
    
Phase 3: Validation Framework (ICH Q2 R2)

Goal: Prove the method is "fit for purpose" (Quantitation).

1. Specificity:

  • Inject Solvent Blank, Placebo (if formulation), and Impurity Spiked Sample.

  • Acceptance: No interference at the retention time of the main peak. Peak Purity Index (DAD) > 990.

2. Linearity:

  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, 150% of target concentration (e.g., 50–150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .

3. Precision (Repeatability):

  • 6 injections of the 100% standard.

  • Acceptance: RSD of Peak Area

    
    .
    

4. LOD / LOQ:

  • Determine via Signal-to-Noise (S/N) ratio.

  • LOD: S/N

    
    .
    
  • LOQ: S/N

    
    .
    
Visualizing the Workflow & Mechanism
Diagram 1: Method Development Lifecycle

This flowchart illustrates the decision-making process from initial scouting to final validation.

MethodDevelopment Start Start: Compound Assessment (LogP ~5, UV Active) Scout Scouting Gradient (10-95% ACN, Phenyl-Hexyl) Start->Scout Decision Elution Check Scout->Decision Opt_Iso Optimize Isocratic (Focus: Regioisomer Rs > 1.5) Decision->Opt_Iso Retentive (>8 min) Validation ICH Q2(R2) Validation (Linearity, Precision, LOD) Opt_Iso->Validation Rs > 1.5 End End Validation->End Final Protocol

Caption: Step-by-step workflow for developing a robust HPLC method for isoxazole derivatives.

Diagram 2: Separation Mechanism (Selectivity)

Visualizing why Phenyl-Hexyl phases are superior for this specific separation.

SeparationMechanism cluster_0 Stationary Phase Interactions cluster_1 Analytes C18 C18 Column (Hydrophobic Only) Iso1 5-(p-Cl-Ph)-3-Ph-Isoxazole (Electron Deficient Ring) C18->Iso1 Low Selectivity (Co-elution risk) Iso2 3-(p-Cl-Ph)-5-Ph-Isoxazole (Different Pi Density) C18->Iso2 Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Phenyl->Iso1 Strong Pi-Pi (High Selectivity) Phenyl->Iso2 Differential Retention

Caption: Comparison of C18 vs. Phenyl-Hexyl mechanisms. Phenyl phases leverage electronic differences.

Troubleshooting Guide
Issue Probable Cause Corrective Action
Peak Tailing Silanol interactionsEnsure Mobile Phase A pH is < 3.0 (Add 0.1% Formic Acid).
Split Peaks Sample solvent mismatchDissolve sample in Mobile Phase (or 50:50 ACN:Water) instead of 100% ACN.
Retention Drift Temperature fluctuationUse a column oven (thermostat) set to 30°C ± 0.5°C.
Baseline Noise UV Cutoff interferenceEnsure ACN is HPLC Grade; avoid THF or Acetone in mobile phase.
References
  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[6] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[7] (General reference for Phenyl-Hexyl selectivity mechanisms).

  • Krishnaiah, M., et al. (2009).[8] 4-(4-Chlorophenyl)-5-phenylisoxazole.[8][9] Acta Crystallographica Section E. (Structural confirmation and context).[8] Link

  • Batista, et al. (2022). Development and validation of an RP-HPLC method for analysis of [isoxazole derivatives] and its impurities. Pharmacia. (Methodology precedent for chlorinated isoxazoles). Link

Sources

Application Notes and Protocols for In Vitro Evaluation of 5-(p-Chlorophenyl)-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This scaffold is a key component in several approved drugs, highlighting its therapeutic relevance. Isoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound, 5-(p-Chlorophenyl)-3-phenylisoxazole, is a member of this versatile class of molecules. Its structural features suggest potential interactions with various biological targets, making it a compound of interest for drug discovery and development.

This guide provides a comprehensive overview of in vitro assays to characterize the biological activity of 5-(p-Chlorophenyl)-3-phenylisoxazole. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to obtain reliable and reproducible data. We will explore methods to assess its cytotoxic effects on both cancerous and non-cancerous cell lines, its potential as an anti-inflammatory agent through the analysis of key inflammatory mediators, and its possible mechanism of action via the inhibition of cyclooxygenase (COX) enzymes.

I. Preliminary Assessment: Cytotoxicity Profiling

A fundamental initial step in the evaluation of any compound is to determine its cytotoxic profile. This allows for the establishment of a therapeutic window and informs the concentration ranges for subsequent functional assays. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for screening against both adherent cancer cell lines (e.g., PC3, human prostate cancer) and immune cells (e.g., RAW 264.7, murine macrophages).

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 5-(p-Chlorophenyl)-3-phenylisoxazole

  • Human prostate cancer cell line (PC3) and/or murine macrophage cell line (RAW 264.7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-(p-Chlorophenyl)-3-phenylisoxazole in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Recommendation
Cell LinesPC3 (prostate cancer), RAW 264.7 (macrophages)
Seeding Density5,000 - 10,000 cells/well
Compound Concentrations0.1 - 100 µM (or as determined by preliminary tests)
Incubation Time24 - 72 hours
MTT Concentration0.5 mg/mL (final)
Wavelength570 nm

II. Evaluation of Anti-Inflammatory Activity

Many isoxazole derivatives have demonstrated anti-inflammatory properties. A common in vitro model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in these cells, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Protocol 2: Cytokine Quantification by ELISA

Principle: This protocol measures the concentration of TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 macrophages treated with 5-(p-Chlorophenyl)-3-phenylisoxazole using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete RPMI-1640 medium

  • 5-(p-Chlorophenyl)-3-phenylisoxazole

  • Lipopolysaccharide (LPS) from E. coli

  • Mouse TNF-α and IL-6 ELISA kits

  • 24-well cell culture plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of 5-(p-Chlorophenyl)-3-phenylisoxazole (determined from the MTT assay) for 2 hours. Include a vehicle control.

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Supernatant Collection:

    • After incubation, centrifuge the plates at a low speed to pellet any detached cells.

    • Carefully collect the cell culture supernatants and store them at -80°C until use.

  • ELISA Assay:

    • Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions.

Data Analysis:

  • Generate a standard curve for each cytokine using the provided standards.

  • Determine the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve.

  • Compare the cytokine levels in the compound-treated groups to the LPS-stimulated vehicle control group to determine the percentage of inhibition.

III. Mechanistic Studies: Cyclooxygenase (COX) Inhibition Assay

A plausible mechanism for the anti-inflammatory effects of isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation.

Protocol 3: Fluorometric COX-2 Inhibitor Screening Assay

Principle: This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme. A probe is used that produces a fluorescent signal proportional to the amount of PGG2 generated.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from MilliporeSigma or similar)

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

  • 5-(p-Chlorophenyl)-3-phenylisoxazole

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the kit manufacturer's instructions. Reconstitute the COX-2 enzyme and arachidonic acid.

  • Assay Plate Preparation:

    • Prepare serial dilutions of 5-(p-Chlorophenyl)-3-phenylisoxazole and the positive control (Celecoxib) at 10x the final desired concentration in the assay buffer.

    • Add 10 µL of the diluted test compounds, positive control, or assay buffer (for enzyme control) to the respective wells of a 96-well plate.

  • Enzyme and Substrate Addition:

    • Follow the kit's protocol for the addition of the COX-2 enzyme, probe, and cofactor to all wells.

    • Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 10-20 minutes.

Data Analysis:

  • Calculate the slope of the kinetic curve for each well.

  • Determine the percentage of COX-2 inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100

  • Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

Parameter Recommendation
EnzymeRecombinant Human COX-2
SubstrateArachidonic Acid
DetectionFluorometric (Ex/Em = 535/587 nm)
Positive ControlCelecoxib
Data AnalysisIC₅₀ determination from dose-response curve

IV. Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_inflammation Anti-inflammatory Evaluation cluster_moa Mechanism of Action start_cyto Seed Cells (PC3 or RAW 264.7) treat_cyto Treat with 5-(p-Chlorophenyl)-3-phenylisoxazole start_cyto->treat_cyto mtt_assay Perform MTT Assay treat_cyto->mtt_assay ic50_cyto Determine IC50 mtt_assay->ic50_cyto start_inflam Seed RAW 264.7 Cells treat_inflam Pre-treat with Compound start_inflam->treat_inflam lps_stim Stimulate with LPS treat_inflam->lps_stim collect_supernatant Collect Supernatant lps_stim->collect_supernatant elisa Quantify TNF-α & IL-6 via ELISA collect_supernatant->elisa start_cox Prepare Assay Plate with Compound add_enzyme Add Recombinant COX-2 start_cox->add_enzyme add_substrate Initiate Reaction with Arachidonic Acid add_enzyme->add_substrate measure_fluor Measure Fluorescence add_substrate->measure_fluor ic50_cox Determine IC50 for COX-2 Inhibition measure_fluor->ic50_cox

Caption: Experimental workflow for the in vitro characterization of 5-(p-Chlorophenyl)-3-phenylisoxazole.

V. Proposed Anti-Inflammatory Signaling Pathway

The anti-inflammatory activity of isoxazole derivatives often involves the modulation of key signaling pathways that lead to the production of inflammatory mediators. A common pathway involves the inhibition of COX-2, which in turn reduces the synthesis of prostaglandins.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates COX2_gene COX-2 Gene Expression NFkB->COX2_gene induces COX2_protein COX-2 Enzyme COX2_gene->COX2_protein translates Prostaglandins Prostaglandins (Inflammation) COX2_protein->Prostaglandins catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein Compound 5-(p-Chlorophenyl)-3-phenylisoxazole Compound->COX2_protein inhibits

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17).
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. (2012, June 18). PLOS ONE. Retrieved from [Link]

  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate. (2012, June 18). PubMed. Retrieved from [Link]

  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC. (2012, June 18). PubMed Central. Retrieved from [Link]

  • 4-(4-Chlorophenyl)-5-phenylisoxazole - ResearchGate. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques.
  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC. (2025, November 5). Retrieved from [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025, August 18). PubMed. Retrieved from [Link]

  • Elaborating 5-(4-Chlorophenyl)

Troubleshooting & Optimization

Minimizing side reactions in 1,3-dipolar cycloaddition of nitrile oxides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Minimizing Side Reactions in 1,3-Dipolar Cycloaddition

Welcome to the Technical Support Center

You are likely here because your LC-MS shows a dominant peak that isn't your product, or your isolated yield is hovering around 30% despite full conversion of the starting material.

Nitrile oxides (


) are "feral" intermediates. They are high-energy, transient species that adhere to the Kinetic Imperative : they will react with the first available pi-system they encounter. If that system isn't your dipolarophile, it will be another molecule of nitrile oxide.

This guide is structured to troubleshoot the three primary failure modes: Dimerization (Furoxan formation) , Regiochemical Drift , and Generation Failure .

Module 1: The Dimerization Dilemma (Furoxan Formation)

The Issue: You observe a precipitate or a non-polar byproduct. Yields are low. Diagnosis: Your nitrile oxide concentration (


) became too high relative to your dipolarophile concentration. The nitrile oxide dimerized to form a furoxan  (1,2,5-oxadiazole-2-oxide).

The Mechanism: Dimerization is second-order with respect to the nitrile oxide (


). Cycloaddition is second-order mixed (

).
  • If you dump your reagents in all at once,

    
     spikes. The squared term dominates. Dimerization wins.
    
  • If you keep

    
     low, the linear dependence on the alkene (present in excess) allows cycloaddition to win.
    
Troubleshooting Q&A

Q: I used 1.5 equivalents of alkene, but I still see 50% furoxan. Why? A: 1.5 equivalents is insufficient for unstable aliphatic nitrile oxides.

  • Fix: Increase dipolarophile load to 3–5 equivalents if the alkene is cheap.

  • Advanced Fix: If the alkene is precious, you must use a Syringe Pump Addition protocol (see Module 4) to keep the steady-state concentration of the nitrile oxide near zero.

Q: Can I reverse the dimerization? A: generally, no. Furoxans are thermodynamically stable "dead ends" under standard cycloaddition conditions. Prevention is the only cure.

Visualization: The Kinetic Competition

ReactionPathways Precursor Precursor (Oxime/Nitro) NitrileOxide Nitrile Oxide (R-CNO) Precursor->NitrileOxide Generation (Base/Oxidation) Isoxazoline Target: Isoxazoline (Cycloadduct) NitrileOxide->Isoxazoline Path A: Trapping + Dipolarophile (Excess) Rate = k[CNO][Alkene] Furoxan Waste: Furoxan (Dimer) NitrileOxide->Furoxan Path B: Dimerization High [CNO] Rate = k[CNO]² Isocyanate Waste: Isocyanate (Rearrangement) NitrileOxide->Isocyanate Path C: Heat (>110°C) Rearrangement

Figure 1: The fate of the nitrile oxide depends on concentration and temperature. Path B dominates if generation is too fast.

Module 2: Regioselectivity & Stereocontrol

The Issue: You isolated the product, but NMR shows a mixture of 3,5- and 3,4-disubstituted isomers, or a mix of diastereomers.

The Science (FMO Theory): Nitrile oxides are typically LUMO-controlled dipoles.

  • Regioselectivity: For terminal alkenes, the 3,5-isomer is heavily favored due to steric hindrance (the R-group of the dipole avoids the R-group of the alkene).

  • Stereoselectivity: In chiral substrates, the "inside-alkoxy" effect often dictates facial selectivity.

Troubleshooting Q&A

Q: I need the 3,4-isomer, but I'm getting 95% 3,5-isomer. A: This is thermodynamically and kinetically difficult with simple alkenes.

  • Fix: Use an electron-deficient dipolarophile (e.g., nitroalkene or acrylate) where electronic orbital coefficients might override sterics.

  • Alternative: Use an intramolecular tether (INOC - Intramolecular Nitrile Oxide Cycloaddition) to force the 3,4-geometry via ring constraints.

Q: My chiral allylic alcohol gave a 1:1 mixture of diastereomers. A: You relied on 1,2-induction (sterics) alone, which is often weak.

  • Fix: Use Directed Cycloaddition . Add a Lewis Acid like Mg(II) (e.g., Grignard or MgBr

    
    ). The Magnesium chelates the allylic alcohol oxygen and the nitrile oxide oxygen, locking the conformation and directing the attack to the syn face.
    

Module 3: Selecting the Right Generation Method

Choosing the wrong generation method is the second most common cause of failure.

MethodReagentsBest For...Known Issues
Huisgen (Classic) Chloroxime + Base (NEt

)
Stable/Aromatic Nitrile OxidesFast generation leads to dimerization. Chloroximes are skin irritants.
Mukaiyama Nitroalkane + PhNCO + NEt

Unstable Aliphatic Nitrile OxidesRequires dehydration.[1] PhNCO byproduct (urea) can be hard to remove.
Hypervalent Iodine Aldoxime + PIDA/PIFA or t-BuOI"Green" Synthesis / Acid SensitiveAvoids chlorinated precursors. Mild conditions.
NCS/Bleach Aldoxime + NCS or NaOClLarge Scale / CheapHarsh oxidant. Can over-oxidize sensitive functional groups.

Module 4: Experimental Protocols

Protocol A: The "Slow Addition" Standard (Huisgen Method)

Use this for minimizing dimerization when reagents are precious.

Reagents:

  • Hydroximoyl chloride (Precursor)

  • Dipolarophile (Alkene/Alkyne)[2][3][4]

  • Triethylamine (Base)

  • DCM or Toluene (Solvent)

Workflow:

  • Dissolve the Dipolarophile (1.0 equiv) and Hydroximoyl chloride (1.2 equiv) in DCM (0.1 M relative to alkene).

  • Prepare a separate solution of Triethylamine (1.5 equiv) in DCM.

  • Load the base solution into a gas-tight syringe.

  • Set up a syringe pump to add the base over 8–12 hours at room temperature.

    • Why? The base is the trigger. By limiting the base, you limit the instantaneous concentration of the nitrile oxide.

  • Monitor by TLC. If the precursor remains but alkene is gone, stop.

Protocol B: Hypervalent Iodine Oxidation (Green/Mild)

Use this for acid-sensitive substrates or to avoid handling hydroximoyl chlorides.

Reagents:

  • Aldoxime (1.0 equiv)

  • Dipolarophile (1.5–2.0 equiv)

  • [Bis(acetoxy)iodo]benzene (PIDA) (1.1 equiv)

  • Solvent: MeOH or TFE (Trifluoroethanol)

Workflow:

  • Dissolve Aldoxime and Dipolarophile in MeOH.

  • Add PIDA portion-wise over 30 minutes at 0°C.

    • Note: The reaction generates acetic acid byproduct.

  • Warm to Room Temperature and stir for 2 hours.

  • Workup: Remove solvent, dissolve in EtOAc, wash with sat. NaHCO

    
     (removes acetic acid) and Na
    
    
    
    S
    
    
    O
    
    
    (quenches iodinanes).
Visualization: Syringe Pump Setup Logic

SyringePump cluster_pump Syringe Pump (External) cluster_flask Reaction Flask (Stirring) Base Base Solution (NEt3 in DCM) Mix Mixture: 1. Dipolarophile (High Conc) 2. Precursor (Chloroxime) Base->Mix Slow Addition (0.1 mL/min) Reaction Reaction Zone: Low [Base] -> Low [CNO] Cycloaddition Wins Mix->Reaction In situ generation

Figure 2: The slow addition of base ensures the nitrile oxide is generated only as fast as it can be trapped by the dipolarophile.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4][5][6][7][8][9][10][11] Past and Future. Angewandte Chemie International Edition. Link

  • Organic Chemistry Portal. 1,3-Dipolar Cycloaddition - Huisgen Reaction.Link

  • Mukaiyama, T., & Hoshino, T. (1960). The Reaction of Primary Nitroparaffins with Isocyanates.[1] Journal of the American Chemical Society. Link

  • Mendelsohn, B. A., et al. (2009).[2][12] Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents.[12] Organic Letters.[2][5][12] Link

  • Kanemasa, S., et al. (1994). Magnesium(II)-Mediated Stereocontrolled Nitrile Oxide Cycloaddition.[4] Bulletin of the Chemical Society of Japan.[6] Link

Sources

Technical Support Center: Enhancing the Stability of 5-(p-Chlorophenyl)-3-phenylisoxazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 5-(p-Chlorophenyl)-3-phenylisoxazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. 5-(p-Chlorophenyl)-3-phenylisoxazole is a valuable heterocyclic compound with applications in medicinal chemistry and materials science.[1][2][3] However, the inherent chemical nature of the isoxazole ring presents specific stability challenges in solution. The weak N-O bond within the isoxazole scaffold makes it susceptible to cleavage under various experimental conditions, potentially compromising the integrity of your results.[4][5]

This document provides a comprehensive, question-and-answer-based troubleshooting guide to help you anticipate, identify, and mitigate stability issues. By understanding the underlying degradation mechanisms, you can implement robust experimental protocols to ensure the reliability and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

Q1: What are the primary factors that can cause 5-(p-Chlorophenyl)-3-phenylisoxazole to degrade in solution?

A1: The degradation of 5-(p-Chlorophenyl)-3-phenylisoxazole is primarily driven by four factors: pH, light, temperature, and the presence of oxidizing agents. The isoxazole ring is an electron-rich aromatic system, but the nitrogen-oxygen (N-O) bond is inherently weak and serves as a primary site for degradation reactions.[5]

  • pH-Mediated Hydrolysis: The compound is particularly susceptible to base-catalyzed hydrolysis. In alkaline conditions, the isoxazole ring can be opened, leading to the formation of α-cyanoenol metabolites or related species.[6][7] While more stable in acidic to neutral conditions, strong acidic environments can also promote ring cleavage.[8]

  • Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can provide the energy needed to break the N-O bond.[4][9][10] This can lead to a variety of outcomes, including isomerization to the corresponding oxazole or fragmentation into smaller molecules.[11][12]

  • Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Thermal decomposition of isoxazoles often proceeds through the cleavage of the N-O bond to form reactive intermediates like vinylnitrenes, which then undergo further rearrangements.[12][13]

  • Oxidative Degradation: The presence of dissolved oxygen in solvents or reactive oxygen species can lead to oxidative attack on the isoxazole ring, resulting in a complex mixture of degradation products.[14][15]

Q2: What are the common signs that my compound is degrading in solution?

A2: You can monitor for degradation both visually and analytically.

  • Visual Cues: A change in the color of the solution or the formation of a precipitate can indicate that the compound is no longer stable.

  • Analytical Evidence: The most reliable method is through chromatography, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method. Signs of degradation include:

    • A decrease in the peak area of the parent 5-(p-Chlorophenyl)-3-phenylisoxazole compound over time.

    • The appearance of new peaks in the chromatogram, which correspond to degradation products.

    • A shift in the retention time of the main peak, which could indicate a change in the compound or its interaction with the column due to the presence of degradants.

Section 2: Troubleshooting Guide - Common Problems and Solutions

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: I'm observing a rapid and consistent loss of my parent compound in solution, even at room temperature.

  • Possible Cause A: Base-Catalyzed Hydrolysis.

    • Why it happens: Your solution is likely at a basic pH (>8). Hydroxide ions can attack the isoxazole ring, initiating a ring-opening cascade. This process is significantly faster at elevated temperatures but can be notable even at ambient temperature over several hours.[6] The drug leflunomide, which also contains an isoxazole ring, demonstrates a half-life of only 1.2 hours at 37°C in a pH 10 buffer.[6]

    • Solution: pH Control and Optimization.

      • Measure the pH: Immediately measure the pH of your solution.

      • Buffer the Solution: If your experimental design allows, buffer the solution to a neutral or slightly acidic pH range (ideally pH 6-7.5). Phosphate or citrate buffers are common choices.[8]

      • Conduct a pH Profile Study: If stability is critical, perform a preliminary study by dissolving the compound in a series of buffers across a pH range (e.g., pH 3 to 9) and monitor its stability over time with HPLC to identify the optimal pH for your application.

  • Possible Cause B: Photodegradation from Ambient Light.

    • Why it happens: Standard laboratory lighting, especially fluorescent lights, emits a broad spectrum of light that includes UV wavelengths. Isoxazoles can absorb this energy, leading to photochemical reactions.[9][11] Studies on other isoxazoles have shown that UV254 light can cause ultrafast degradation.[9][10]

    • Solution: Rigorous Light Protection.

      • Use Amber Glassware: Always prepare and store solutions in amber vials or flasks to block UV light.

      • Protect from Light: If amber glassware is unavailable, wrap your containers with aluminum foil.

      • Minimize Exposure: During handling and analysis, minimize the solution's exposure to direct light. If using an autosampler, ensure its cover is in place.

Issue 2: My chromatogram shows several new, smaller peaks appearing over time, and the baseline is noisy.

  • Possible Cause A: Oxidative Degradation.

    • Why it happens: Solvents, unless specifically treated, contain dissolved atmospheric oxygen. This oxygen can react with your compound, especially if initiated by light or trace metal impurities, leading to a complex mixture of oxidized byproducts.

    • Solution: Create an Inert Environment.

      • Use De-gassed Solvents: Before preparing your solution, de-gas the solvent by sparging with an inert gas like nitrogen or argon for 15-20 minutes, or by using a sonication bath under vacuum.[8]

      • Work Under an Inert Atmosphere: For maximum protection, handle the solid compound and prepare solutions in a glove box or under a gentle stream of nitrogen or argon.[8]

      • Consider Antioxidants: If compatible with your downstream application, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help scavenge free radicals.[8]

  • Possible Cause B: Thermal Degradation.

    • Why it happens: If your experiment involves heating, or if solutions are left on a benchtop where temperatures can fluctuate, the rate of thermal decomposition will increase. The initial step is often the homolytic cleavage of the N-O bond.[12][16]

    • Solution: Strict Temperature Control.

      • Refrigerate or Freeze: Store stock solutions at low temperatures. For short-term storage (days), 2-8°C is adequate. For long-term storage (weeks to months), -20°C or -80°C is required.[14]

      • Cool During Experiments: Whenever possible, perform experimental manipulations on an ice bath.

      • Evaluate Thermal Contribution: If degradation is still observed, include a control sample that is protected from light but kept at the experimental temperature to isolate the effect of thermal stress.

Section 3: Key Experimental Protocols

Adhering to standardized protocols is crucial for ensuring the stability and reproducibility of your experiments.

Protocol 1: Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing a stable stock solution of 5-(p-Chlorophenyl)-3-phenylisoxazole.

  • Materials:

    • 5-(p-Chlorophenyl)-3-phenylisoxazole (solid)

    • High-purity, HPLC-grade solvent (Dimethyl sulfoxide (DMSO) is recommended for long-term storage; acetonitrile for intermediate use)[11][14]

    • Inert gas (Argon or Nitrogen)

    • Amber glass volumetric flask and storage vials with PTFE-lined caps

    • Sonicator

  • Procedure:

    • Solvent Preparation: Place the required volume of solvent in the volumetric flask. Sparge with inert gas for 20 minutes to remove dissolved oxygen.

    • Weighing: Accurately weigh the desired amount of solid 5-(p-Chlorophenyl)-3-phenylisoxazole in a clean weighing vessel.

    • Dissolution: Transfer the solid to the volumetric flask containing the de-gassed solvent. If necessary, briefly sonicate the flask to ensure complete dissolution.

    • Inert Overlay: Before capping the flask, gently flush the headspace with the inert gas.

    • Aliquoting: Dispense the stock solution into smaller, single-use amber vials. This prevents contamination and freeze-thaw cycles for the entire stock. Flush the headspace of each vial with inert gas before sealing.

    • Storage: Label the vials clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation (Stress Testing) Study

A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[14] This protocol provides a framework for stress testing.

  • Objective: To intentionally degrade the compound under controlled conditions to understand its liabilities.

  • Materials:

    • A working solution of 5-(p-Chlorophenyl)-3-phenylisoxazole (e.g., 100 µg/mL in acetonitrile).

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

    • Photostability chamber (or a setup with a controlled UV lamp).

    • Oven or water bath.

  • Methodology:

    • Prepare Samples: For each condition, mix 1 mL of the working solution with 1 mL of the stressor solution (or solvent for the control).

    • Stress Conditions: [14]

      • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 8 hours.

      • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2 hours.

      • Oxidation: Add 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

      • Thermal Degradation: Keep the working solution in an oven at 80°C for 24 hours.

      • Photolytic Degradation: Expose the working solution to UV light (e.g., 254 nm) in a photostability chamber.

      • Control: Mix the working solution with the solvent (1:1) and keep it at 4°C, protected from light.

    • Time Points & Analysis:

      • Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours).

      • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, before injection.

      • Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from all generated degradant peaks.

    • Data Evaluation:

      • Calculate the percentage of degradation for each condition.

      • Identify major degradation products using MS if available.

      • This data will definitively show whether your compound is more sensitive to acid, base, oxidation, heat, or light, allowing you to tailor your experimental conditions accordingly.

Section 4: Visualization of Degradation & Troubleshooting

Understanding the potential pathways and having a logical workflow can significantly accelerate problem-solving.

Degradation Pathways

cluster_stressors Stress Factors cluster_products Potential Degradation Products parent 5-(p-Chlorophenyl)-3-phenylisoxazole (in Solution) pH Basic pH (OH⁻) parent->pH Hydrolysis Light Light (hν) parent->Light Photolysis Heat Heat (Δ) parent->Heat Thermolysis Oxidation [O] parent->Oxidation Oxidation Hydrolysis Ring-Opened Products (e.g., α-cyanoenol species) pH->Hydrolysis Photo Isomers (e.g., Oxazoles) & Fragmentation Products Light->Photo Thermal Rearrangement Products (via Vinylnitrene) Heat->Thermal Oxidized Oxidized Species Oxidation->Oxidized

Caption: Key degradation pathways for isoxazoles in solution.

Troubleshooting Workflow

start Degradation Observed in HPLC q_pH Is solution pH > 7.5 or unbuffered? start->q_pH a_pH Action: Buffer solution to pH 6-7.5. Re-analyze. q_pH->a_pH Yes q_light Is solution exposed to ambient light? q_pH->q_light No end_node Stability Enhanced a_pH->end_node a_light Action: Use amber vials / foil. Work in low light. Re-analyze. q_light->a_light Yes q_temp Is experiment run at >25°C? q_light->q_temp No a_light->end_node a_temp Action: Run experiment at lower temp (e.g., 4°C). Store stock at -20°C. q_temp->a_temp Yes q_oxygen Are you using non-degassed solvents? q_temp->q_oxygen No a_temp->end_node a_oxygen Action: Sparge solvents with N₂/Ar. Work under inert atmosphere. q_oxygen->a_oxygen Yes q_oxygen->end_node No a_oxygen->end_node

Caption: A decision tree for troubleshooting compound stability.

Section 5: Data Summary Tables

Table 1: Recommended Handling & Storage Conditions
ConditionRecommendationRationale
Solvent for Stock High-purity, anhydrous DMSOMinimizes water activity, suitable for freezing.[14]
Solvent for Assay De-gassed, buffered (pH 6-7.5) aqueous solution or acetonitrileControls for hydrolysis and oxidation.[8][11]
Long-Term Storage Aliquoted in amber vials, -80°C under Argon/NitrogenPrevents degradation from light, heat, oxidation, and freeze-thaw cycles.[14]
Short-Term Storage In amber vials, 2-8°CSuitable for working solutions for a few days, minimizes thermal stress.
Handling Under dim light; on ice when possibleMinimizes exposure to photolytic and thermal stress.
Table 2: Illustrative Data from a Forced Degradation Study

Note: This data is hypothetical and for illustrative purposes only. Actual stability must be determined experimentally using the protocol provided.

Stress ConditionIncubation Time (hours)% DegradationMajor Degradants Observed (Hypothetical m/z)
Control (4°C, dark) 24< 1%None
0.1 M HCl (60°C) 8~5%m/z 274 (Hydrolytic product)
0.1 M NaOH (60°C) 2> 90%m/z 274 (Hydrolytic product)
3% H₂O₂ (RT, dark) 24~15%m/z 271 (Oxidized product)
Heat (80°C, dark) 24~20%m/z 256 (Isomer)
UV Light (254nm, RT) 4~45%m/z 256 (Isomer), various fragments

References

  • Russo, D., Cochran, K. H., Westerman, D., Li Puma, G., Marotta, R., Andreozzi, R., & Richardson, S. D. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. Available from: [Link]

  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem Technical Support.
  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. Available from: [Link]

  • Bracken, C., & Baumann, M. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. Journal of Organic Chemistry, 85(4), 2607-2617. Available from: [Link]

  • Pope, J. S., & Trager, W. F. (2004). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]

  • ChemInform. (1989). The Mechanism of the Thermal Decomposition of the Isoxazole Ring. ChemInform, 20(25). Available from: [Link]

  • Pope, J. S., & Trager, W. F. (2004). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Stability of Isoxazoline Compounds in Common Laboratory Solvents. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. BenchChem Technical Support.
  • Al-Azzawi, F., et al. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. SciSpace. Available from: [Link]

  • Zhang, Y., et al. (2014). Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2019). Degradation Mechanism of Sulfamethoxazole under Ozonation: A DFT Study. ResearchGate. Available from: [Link]

  • Conway, L. P., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. Available from: [Link]

  • Sharma, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]

  • Lin, H., et al. (n.d.). Thermal Stability of Poly(p-phenylenebenzobisoxazole) Fibres. SID. Available from: [Link]

  • Alabugin, I. V., et al. (2020). Photolysis of 5-Azido-3-Phenylisoxazole at Cryogenic Temperature: Formation and Direct Detection of a Nitrosoalkene. MDPI. Available from: [Link]

  • Griesbeck, A. G., & Bondock, S. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journal of Organic Chemistry, 7, 141-148. Available from: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. ResearchGate. Available from: [Link]

  • Martis, G. J., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available from: [Link]

  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 3(2). Available from: [Link]

  • Giorgi, M., et al. (2023). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. ResearchGate. Available from: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability of Phenylazophenyl Azo Compounds. BenchChem Technical Support.
  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PMC. Available from: [Link]

  • D'Amore, C., et al. (2020). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC. Available from: [Link]

  • Martis, G. J., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]

  • Schou, M., et al. (2018). General Platform for the Conversion of Isoxazol‐5‐ones to 3,5‐Disubstituted Isoxazoles via Nucleophilic Substitutions and Palladium Catalyzed Cross‐Coupling Strategies. ResearchGate. Available from: [Link]

  • Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34209-34231. Available from: [Link]

  • Wang, L., et al. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available from: [Link]

  • Fun, H. K., et al. (2006). 5-(4-Chlorophenyl)-3-phenylisoxazole. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1369-o1370. Available from: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Validation of 5-(p-Chlorophenyl)-3-phenylisoxazole's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics.[1][2][3] Among these, isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7][8][9][10] This guide provides a comprehensive framework for the in-vitro validation of a specific diaryl isoxazole, 5-(p-Chlorophenyl)-3-phenylisoxazole, outlining a logical, multi-phase experimental workflow designed for drug development professionals and researchers. Our objective is to present a scientifically rigorous pathway for assessing its antimicrobial potential, from initial screening to preliminary safety evaluation, benchmarked against established comparator agents.

Chemical Profile: 5-(p-Chlorophenyl)-3-phenylisoxazole

The subject of this guide is a 3,5-disubstituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[11] This aromatic core is often synthesized via the reaction of a chalcone derivative with hydroxylamine or through 1,3-dipolar cycloaddition reactions.[4][6][7] The specific substitutions—a phenyl group at position 3 and a p-chlorophenyl group at position 5—are critical, as the nature and position of substituents on the aryl rings can significantly influence the compound's biological activity.

Phase 1: In Vitro Antimicrobial Susceptibility Testing

The initial and most critical phase is to determine the compound's spectrum of activity and potency. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC).[1]

Objective: To quantify the lowest concentration of 5-(p-Chlorophenyl)-3-phenylisoxazole that inhibits the visible growth of a panel of clinically relevant microorganisms.

Methodology: Broth Microdilution Assay

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the reference method for quantitative MIC determination.[12][13][14] It provides reproducible and accurate data essential for comparative analysis.

Detailed Protocol: Broth Microdilution for MIC Determination

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of 5-(p-Chlorophenyl)-3-phenylisoxazole in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Microbial Strains: Utilize a panel of quality control strains from the American Type Culture Collection (ATCC), including:
  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis.
  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
  • Fungal (Yeast): Candida albicans (e.g., ATCC 90028).
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.[14] RPMI-1640 medium for fungi.
  • Comparator Agents: Ciprofloxacin (for bacteria) and Fluconazole (for fungi) should be used as positive controls.[7]
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer (plate reader).

2. Inoculum Preparation:

  • Grow microbial cultures overnight.
  • Dilute the cultures in the appropriate broth to achieve a turbidity equivalent to the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[15]
  • Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Plate Preparation:

  • In a 96-well plate, perform a two-fold serial dilution of the test compound and comparator agents.[15]
  • Add 100 µL of the standardized inoculum to each well.
  • Include a growth control (inoculum + broth, no compound) and a sterility control (broth only).

4. Incubation:

  • Incubate bacterial plates at 35-37°C for 16-20 hours.[15]
  • Incubate fungal plates at 35°C for 24-48 hours.[16]

5. MIC Determination:

  • The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[17]
Phase 2: Elucidating the Mode of Action (Bactericidal vs. Bacteriostatic)

After establishing the inhibitory concentration, the next logical step is to determine whether the compound kills the microorganisms (bactericidal) or merely prevents their growth (bacteriostatic).[11] This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Objective: To determine the lowest concentration of the compound required to kill ≥99.9% of the initial bacterial inoculum.[15][18]

Methodology: Subculturing from MIC Assay

The MBC test is a direct extension of the MIC assay.[17][18]

Detailed Protocol: MBC Determination

1. Post-MIC Incubation:

  • Following the MIC reading, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.[17]

2. Subculturing:

  • Using a calibrated loop or pipette, withdraw a small aliquot (e.g., 10-100 µL) from each selected well.
  • Spread the aliquot onto an appropriate antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[18][19]

3. Incubation:

  • Incubate the agar plates at 35-37°C for 18-24 hours.[15]

4. MBC Determination:

  • Count the number of colonies on each plate.
  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[15][17]
Phase 3: Preliminary In Vitro Safety and Selectivity Assessment

A potent antimicrobial agent is only useful if it is selective for microbial cells over host cells. A preliminary assessment of cytotoxicity is a critical step in the early validation process.[2][20]

Objective: To evaluate the cytotoxic effect of 5-(p-Chlorophenyl)-3-phenylisoxazole on a mammalian cell line and determine its selectivity index.

Methodology: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[21] It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[20]

Detailed Protocol: MTT Cytotoxicity Assay

1. Cell Culture:

  • Seed a mammalian cell line (e.g., HepG2 human liver cancer cell line or Vero kidney epithelial cells) into a 96-well plate at a density of ~1 x 10⁴ cells/well.[20]
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in the cell culture medium.
  • Replace the old medium with the medium containing the diluted compound. Include untreated cells as a negative control.
  • Incubate for an exposure time of 24 to 48 hours.[20]

3. MTT Addition and Incubation:

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.
  • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]
  • Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.[22]

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.
  • Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Interpretation and Comparative Analysis

The collected data should be systematically organized for clear comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity and Cytotoxicity Data

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioCC50 (µg/mL)Selectivity Index (SI = CC50/MIC)
5-(p-Cl-Ph)-3-Ph-Isoxazole S. aureus8162>128>16
E. coli16644>128>8
C. albicans32N/AN/A>128>4
Ciprofloxacin S. aureus0.512>100>200
E. coli0.250.52>100>400
Fluconazole C. albicans4N/AN/A>100>25

Interpreting the Results:

  • MBC/MIC Ratio: This ratio helps classify the compound's effect. A ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.[15]

  • Selectivity Index (SI): This is a crucial parameter calculated as CC50/MIC. A higher SI value indicates greater selectivity for the microbe over mammalian cells, suggesting a better preliminary safety profile.

Visualizing the Validation Workflow

A clear workflow ensures a logical progression of experiments and decision-making.

ValidationWorkflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mode of Action cluster_phase3 Phase 3: Safety & Selectivity P1_Start Synthesized Compound 5-(p-Chlorophenyl)-3-phenylisoxazole P1_MIC Determine MIC (Broth Microdilution) P1_Start->P1_MIC Test against bacterial & fungal panel P2_MBC Determine MBC (Subculturing) P1_MIC->P2_MBC If MIC shows activity P3_Cyto Determine CC50 (MTT Assay on Mammalian Cells) P1_MIC->P3_Cyto If MIC shows activity P2_Ratio Calculate MBC/MIC Ratio P2_MBC->P2_Ratio P2_Classify Classify as Bactericidal or Bacteriostatic P2_Ratio->P2_Classify P4_Decision Decision Point: Advance to In-Vivo Studies? P2_Classify->P4_Decision P3_SI Calculate Selectivity Index (CC50/MIC) P3_Cyto->P3_SI P3_Profile Establish Preliminary Safety Profile P3_SI->P3_Profile P3_Profile->P4_Decision Integrate all data

Caption: Experimental workflow for antimicrobial validation.

Conclusion and Future Directions

This guide outlines a foundational, three-phase approach to validate the antimicrobial properties of 5-(p-Chlorophenyl)-3-phenylisoxazole. By adhering to standardized protocols like those from CLSI, researchers can generate reliable and comparable data.[12][13] The results from these in-vitro assays—MIC, MBC, and cytotoxicity—provide a crucial data package to inform a go/no-go decision for advancing the compound into more complex studies, such as time-kill kinetics, resistance development studies, and ultimately, in-vivo efficacy models. The promising activity of the broader isoxazole class suggests that rigorous, systematic evaluation of specific derivatives like 5-(p-Chlorophenyl)-3-phenylisoxazole is a worthwhile endeavor in the global fight against infectious diseases.[8][10]

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives - ARC Journals. Available at: [Link]

  • Synthesis & Evaluation of isoxazole for their antimicrobial activity - Academia.edu. Available at: [Link]

  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents - Der Pharma Chemica. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available at: [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Scholars Research Library. Available at: [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Available at: [Link]

  • The minimum bactericidal concentration of antibiotics - BMG Labtech. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. Available at: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. Available at: [Link]

  • Improved in vitro evaluation of novel antimicrobials: potential synergy between human plasma and antibacterial peptidomimetics, AMPs and antibiotics against human pathogenic bacteria - PubMed. Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. Available at: [Link]

  • In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC | Microbiology Spectrum - ASM Journals. Available at: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Synthesis and antimicrobial activity of 3,5-diaryl isoxazole derivatives | Request PDF. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Available at: [Link]

  • Evaluating the efficacy and safety of novel antimicrobial agents in clinical settings. Available at: [Link]

  • In Vitro Evaluation of the Antimicrobial Activity of Eighteen Essential Oils Against Gram-Positive and Gram-Negative Bacteria in Two Different Growth Media - MDPI. Available at: [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - MDPI. Available at: [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. Available at: [Link]

Sources

Reproducibility of 5-(p-Chlorophenyl)-3-phenylisoxazole synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of 5-(p-Chlorophenyl)-3-phenylisoxazole Synthesis Content Type: Technical Comparison Guide Audience: Senior Chemists & Process Engineers[1]

Executive Summary

The synthesis of 5-(4-chlorophenyl)-3-phenylisoxazole (CAS: 1148-87-4) presents a classic study in regiochemical control.[1] While the isoxazole core is stable, the specific arrangement of the p-chlorophenyl group at position 5 and the phenyl group at position 3 is critical for bioactivity profiles (often serving as COX-2 or monoamine transporter inhibitor scaffolds).[1]

This guide compares three distinct methodologies: the Copper-Catalyzed Cycloaddition (CuAAC) , the Oxidative Cyclization of Chalcones , and the Classical Claisen-Schmidt/Cyclocondensation . Our analysis prioritizes reproducibility, regioselectivity, and purification efficiency.

Part 1: Mechanistic Foundations & Regioselectivity[1][2]

The primary challenge in synthesizing 3,5-disubstituted isoxazoles is avoiding the formation of the 3,4-isomer or regioisomeric mixtures.

  • Thermal Cycloaddition: Often yields a mixture of 3,5- and 3,4-isomers due to similar orbital coefficients.[1]

  • Cu(I) Catalysis: Forces a stepwise or highly concerted mechanism that exclusively yields the 3,5-isomer.

  • Chalcone Route: Regiochemistry is pre-determined by the starting enone structure, but suffers from "isoxazoline stagnation"—where the intermediate fails to aromatize without oxidative forcing.

G cluster_0 Precursor Selection cluster_1 Reaction Pathway Start_A Benzaldehyde Oxime + 4-Cl-Phenylacetylene Dipole Nitrile Oxide Formation Start_A->Dipole Start_B 4-Cl-Benzaldehyde + Acetophenone Chalcone Chalcone Formation Start_B->Chalcone Cu_Cat Cu(I) Catalysis (Click) Dipole->Cu_Cat Regiocontrol Thermal Thermal Cycloaddition Dipole->Thermal No Cat Oxidation Oxidative Cyclization Chalcone->Oxidation NH2OH / I2 Target Target: 5-(p-Cl-Ph)-3-Ph-Isoxazole Cu_Cat->Target >98% Selectivity Thermal->Target Isomer Byproduct: 3,4-Isomer Thermal->Isomer Mixed Yield Oxidation->Target Defined Regio

Figure 1: Mechanistic divergence showing how precursor choice and catalysis dictate regiochemical outcomes.

Part 2: Comparative Methodologies
Method A: The "Precision" Route (Cu-Catalyzed [3+2] Cycloaddition)

Best for: High purity requirements, small-to-medium scale, combinatorial libraries.[1]

This method utilizes the Huisgen cycloaddition modified by Sharpless/Fokin conditions.[1] It generates the nitrile oxide in situ from benzohydroximoyl chloride.[1]

Protocol:

  • Precursor Prep: Convert Benzaldehyde oxime to Benzohydroximoyl chloride using NCS (N-chlorosuccinimide) in DMF.

  • Reaction: Dissolve Benzohydroximoyl chloride (1.0 equiv) and 4-chlorophenylacetylene (1.1 equiv) in a 1:1 mixture of t-BuOH/Water .

  • Catalysis: Add Sodium Ascorbate (0.1 equiv) followed by CuSO₄·5H₂O (0.05 equiv).[1] The Cu(II) is reduced in situ to active Cu(I).[1]

  • Execution: Stir vigorously at room temperature for 6–12 hours.

  • Workup: Dilute with water; filter the precipitate. The product usually precipitates as a pure solid.[1]

Critical Control Point: The order of addition is vital. Add the alkyne before the copper source to prevent homocoupling of the alkyne (Glaser coupling).[1]

Method B: The "Green" Route (Iodobenzene Diacetate Mediated)

Best for: Speed, solvent-free requirements, avoiding metal catalysts.

This method forces the cyclization and aromatization of chalcone oximes in a single solid-state step.[1]

Protocol:

  • Precursor Synthesis: Condense 4-chlorobenzaldehyde and acetophenone (NaOH/EtOH) to form 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (Chalcone). Convert to oxime using

    
    .[1]
    
  • Reaction: Mix the Chalcone Oxime (1 mmol) and Iodobenzene Diacetate (IBD) (1.2 mmol) in a mortar.

  • Execution: Grind with a pestle for 5–10 minutes. The reaction is exothermic; the mixture will melt/paste and then resolidify.

  • Workup: Wash the solid residue with hexane to remove iodobenzene byproduct.[1] Recrystallize from ethanol.

Critical Control Point: Moisture control.[1] While "green," the IBD is sensitive to excessive moisture which can hydrolyze the reagent before it oxidizes the oxime.

Method C: The "Classic" Route (Reflux Cyclocondensation)

Best for: Bulk scale, lowest raw material cost.

Protocol:

  • Reaction: Dissolve 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (Chalcone) in Ethanol.

  • Reagents: Add Hydroxylamine Hydrochloride (3 equiv) and Sodium Acetate (3 equiv) or Pyridine.

  • Execution: Reflux for 12–24 hours.

  • Oxidation Step (Crucial): Often stops at the isoxazoline stage.[1] If TLC shows intermediate, add a mild oxidant (e.g.,

    
     in DMSO or Chloranil) and heat for an additional 2 hours to aromatize.
    
Part 3: Data Comparison & Reproducibility Audit
Performance Matrix
FeatureMethod A (Cu-Click)Method B (IBD Grind)Method C (Classic Reflux)
Yield 85–92%80–88%65–75%
Regioselectivity >99:1 (3,5-isomer)Defined by precursorDefined by precursor
Reaction Time 6–12 Hours10 Minutes12–24 Hours
Purity (Crude) High (Precipitation)Medium (Requires wash)Low (Requires Column/Recryst)
Atom Economy HighMedium (IBD waste)Low (Solvent heavy)
Scalability Good (up to kg)Poor (Grinding limits)Excellent (Industrial)
Self-Validating Analytical Markers

To ensure the correct isomer has been synthesized, verify against these specific markers for 5-(4-chlorophenyl)-3-phenylisoxazole :

  • Melting Point: 178–179 °C (Distinct from the 3,4-isomer which typically melts lower).

  • 1H NMR (DMSO-d6): Look for the isoxazole C4-H singlet .[1] In 3,5-disubstituted systems, this appears as a sharp singlet around

    
     7.80 ppm  (shifted downfield due to the electron-withdrawing p-Cl-phenyl ring nearby).[1]
    
    • Note: If the singlet is split or appears upfield (< 6.5 ppm), you likely have the isoxazoline intermediate.

Reproducibility Decision Tree

D Start Start: Choose Method Scale Scale > 100g? Start->Scale Purity Purity Critical? Scale->Purity No Method_C Method C: Classic Reflux Scale->Method_C Yes Method_A Method A: Cu-Click Purity->Method_A Yes (High Regio) Method_B Method B: IBD Grind Purity->Method_B No (Fast/Green) Check_Isoxazoline Check NMR: Isoxazoline present? Method_C->Check_Isoxazoline Done Final Product MP: 178-179°C Method_A->Done Method_B->Done Oxidize Add I2/DMSO Check_Isoxazoline->Oxidize Yes Check_Isoxazoline->Done No Oxidize->Done

Figure 2: Operational workflow for selecting the synthesis route based on scale and purity constraints.

References
  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[2] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

  • ChemicalBook. (2024).[1] Isoxazole, 5-(4-chlorophenyl)-3-phenyl- Product Properties and Synthesis.

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[3] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985.

  • Organic Syntheses. (1988).[1][4] 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole (General Procedure for Isoxazoles).[1][5] Organic Syntheses, Coll.[5] Vol. 6, p.278. [1]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-(p-Chlorophenyl)-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that excellence in the lab extends beyond discovery to the responsible management of all chemical entities. The compound 5-(p-Chlorophenyl)-3-phenylisoxazole, a member of the halogenated isoxazole family, requires specific handling and disposal protocols. Its molecular structure, containing a carbon-chlorine bond, places it firmly in the category of a halogenated organic compound, a classification that dictates its entire end-of-life pathway for critical safety and environmental reasons.[1][2][3]

This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-(p-Chlorophenyl)-3-phenylisoxazole, ensuring the safety of laboratory personnel and adherence to environmental regulations. We will move beyond simple instructions to explain the scientific rationale behind these essential procedures.

Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe handling. While a specific Safety Data Sheet (SDS) for 5-(p-Chlorophenyl)-3-phenylisoxazole may not be readily available, its classification as a chlorinated isoxazole derivative allows us to extrapolate a reliable hazard profile from analogous structures. The primary hazards are associated with irritation and acute toxicity.[4][5][6][7]

Table 1: Anticipated Hazard Profile for 5-(p-Chlorophenyl)-3-phenylisoxazole

Hazard ClassificationGHS PictogramHazard StatementRationale and Implication for Handling
Acute Toxicity (Oral) GHS07: Exclamation MarkH302: Harmful if swallowed.[4][8]Ingestion can lead to adverse health effects. This underscores the need to prevent hand-to-mouth contact by wearing gloves and practicing good personal hygiene.[9]
Skin Irritation GHS07: Exclamation MarkH315: Causes skin irritation.[6][7]Direct contact can cause inflammation and irritation. Chemical-resistant gloves are mandatory to prevent dermal exposure.
Serious Eye Irritation GHS07: Exclamation MarkH319: Causes serious eye irritation.[6][7]The compound can cause significant, potentially damaging, eye irritation. Appropriate eye protection, such as safety glasses with side shields or goggles, is essential.[6][9]
Respiratory Irritation GHS07: Exclamation MarkH335: May cause respiratory irritation.[5][7]If the solid compound is aerosolized into fine dust, it can irritate the respiratory tract. Handling should occur in a well-ventilated area or a fume hood to minimize inhalation risk.[1][2]

Prerequisite Safety Protocols: Engineering Controls and PPE

Before handling 5-(p-Chlorophenyl)-3-phenylisoxazole for any purpose, including disposal, the following controls must be in place. This creates a self-validating system of safety where risks identified in the assessment are systematically mitigated.

  • Engineering Controls : Always handle the compound, whether in pure form or in solution, inside a certified chemical fume hood.[1][2] This is the primary line of defense to prevent the inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE) : A standard suite of PPE is required to prevent dermal, ocular, and clothing contamination.[1]

    • Eye Protection : Wear ANSI-rated safety glasses with side shields or chemical splash goggles.[6][9]

    • Hand Protection : Use nitrile gloves to prevent skin contact. Ensure gloves are inspected before use and changed immediately if contamination is suspected.[1]

    • Body Protection : A standard laboratory coat must be worn and fully fastened.[1]

    • Footwear : Closed-toe shoes are required at all times in the laboratory.[1]

The Disposal Workflow: From Benchtop to Destruction

The fundamental principle for disposing of 5-(p-Chlorophenyl)-3-phenylisoxazole is its identity as a halogenated organic waste .[1][10] This classification strictly forbids its disposal via the sanitary sewer system, as it is toxic and not readily biodegradable.[11][12][13] The only acceptable method is through a licensed hazardous waste management program, which typically employs high-temperature incineration.[12][14]

The following workflow diagram illustrates the decision-making process and required steps for proper disposal.

Caption: Disposal workflow for 5-(p-Chlorophenyl)-3-phenylisoxazole.

Step-by-Step Disposal Protocol
  • Identification and Segregation : At the point of generation, identify all waste streams containing 5-(p-Chlorophenyl)-3-phenylisoxazole. This includes pure solid compound, solutions, and contaminated materials (e.g., weigh boats, gloves, silica gel). These materials must be segregated into a waste container specifically designated for Halogenated Organic Waste .[2][10] Co-mingling with non-halogenated waste needlessly increases disposal costs and regulatory complexity.[13]

  • Containerization :

    • Select a container that is chemically compatible with the waste. For solids, a wide-mouth polyethylene or glass jar is suitable. For liquid waste (e.g., solutions in organic solvents), use a designated solvent waste container.

    • The container must be clearly and accurately labeled as "Halogenated Organic Waste" and list 5-(p-Chlorophenyl)-3-phenylisoxazole as a constituent.[15] Follow your institution's specific labeling requirements.

    • Keep the container securely closed at all times, except when adding waste.[15]

  • Accumulation and Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from ignition sources and incompatible materials.[1][9]

  • Pickup and Final Disposal : Follow your institution's procedures to arrange for the pickup of the hazardous waste by your Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[15] The contractor will transport the waste to a permitted facility for high-temperature incineration. This process is designed to break down the halogenated organic molecules into simpler, less harmful components like carbon dioxide, water, and hydrogen halides, which are then treated in a scrubber system to prevent atmospheric pollution.[12]

Spill and Emergency Procedures

In the event of a small spill of solid 5-(p-Chlorophenyl)-3-phenylisoxazole:

  • Alert Personnel : Inform others in the immediate area.

  • Isolate and Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Contain and Collect : Gently sweep the solid material to collect it, taking care not to create airborne dust.[6] Place the collected material and any contaminated cleaning supplies (e.g., paper towels, pads) into a sealed container.

  • Dispose as Hazardous Waste : The container with the spill cleanup debris must be labeled and disposed of as Halogenated Organic Waste, following the protocol in Section 3.[16]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and soap and water.

By adhering to these scientifically grounded procedures, researchers can ensure that the disposal of 5-(p-Chlorophenyl)-3-phenylisoxazole is conducted with the highest regard for personal safety, regulatory compliance, and environmental stewardship.

References

  • Fluorochem. 5-(3-Chlorophenyl)isoxazole (CAS 7064-34-8).

  • Fisher Scientific. SAFETY DATA SHEET - Isoxazole.

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.

  • ChemistryTalk. Safe Laboratory Practices: Handling and Disposing of Organic Substances.

  • Virginia Commonwealth University. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety.

  • Chem Service. SAFETY DATA SHEET - p-Chlorophenyl-p-toluenesulfonate.

  • Journal of the Air Pollution Control Association. Process for Disposal of Chlorinated Organic Residues.

  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work.

  • BLDpharm. 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

  • University of Wisconsin-Milwaukee. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).

  • TCI Chemicals. SAFETY DATA SHEET - 3-Phenylisoxazole-5-carboxylic Acid.

  • Fisher Scientific. SAFETY DATA SHEET - 4-Phenylurazole.

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.

  • Fisher Scientific. SAFETY DATA SHEET - 3-(2-chlorophenyl)-5-methyl-4-Isoxazolecarbonyl chloride.

  • CymitQuimica. Safety Data Sheet - 5-Chloro-3-(4-fluorophenyl)isoxazole.

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.

  • MilliporeSigma. 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid 97.

  • Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.

  • Echemi. 5-AMINO-3-(4-FLUOROPHENYL)ISOXAZOLE Safety Data Sheets.

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION.

  • World Health Organization. Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.

  • Oakland University. Hazardous Waste - EHSO Manual 2025-2026.

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。